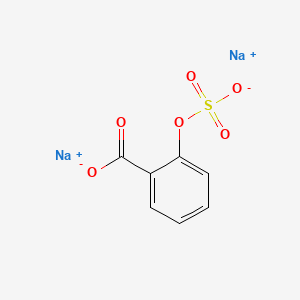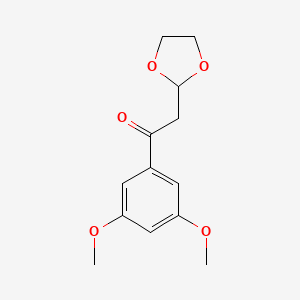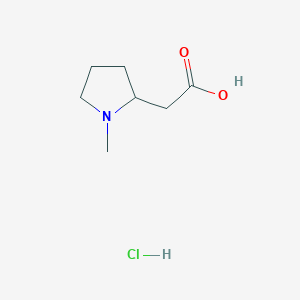
Disodiumsalicylsulfat
Übersicht
Beschreibung
Synthesis Analysis
Salicylic acid (SA) and its derivatives (collectively called salicylates) are synthesized from chorismate, which is derived from the shikimate pathway . The synthesis of salicylates involves several bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria . These bacteria synthesize salicylates through the NRPS/PKS biosynthetic gene clusters .
Molecular Structure Analysis
The molecular formula of Salicyl sulfate disodium salt is C7H4Na2O6S . The molecular weight of Salicyl sulfate disodium salt is 262.15 g/mol . The InChI of Salicyl sulfate disodium salt is InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 .
Chemical Reactions Analysis
Salts can undergo hydrolysis, a reaction in which one of the ions from a salt reacts with water, forming either an acidic or basic solution . The ability of a cation or anion in a salt to undergo hydrolysis, and affect the pH, depends on its strength as an acid or a base, respectively .
Physical And Chemical Properties Analysis
Salicyl sulfate disodium salt is a white, odorless powder that is soluble in water. The structural and transport properties of aqueous salt solutions manifest from molecular structure and interactions, i.e., the substance itself, externally applied force (e.g., shear rate), and ambient conditions, namely temperature and pressure .
Wissenschaftliche Forschungsanwendungen
- Hintergrund: Salicylate werden seit langem zur Schmerzlinderung eingesetzt. Salicylsäure und Methylsalicylat sind weit verbreitete topische Salicylate mit keratolytischen bzw. entzündungshemmenden Eigenschaften .
Topische Applikation zur Schmerzlinderung und Behandlung von Hauterkrankungen
Für detailliertere Informationen können Sie die Forschungsartikel zur topischen Applikation von Salicylaten einsehen und die Biosynthese von Salicylsäure . Darüber hinaus wird der breitere Kontext von Salicylaten in der Literatur behandelt . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, diese zu stellen!
Wirkmechanismus
Target of Action
Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
Salicylic acid, and by extension, Salicyl sulfate disodium salt, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .
Pharmacokinetics
The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .
Result of Action
The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .
Action Environment
The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .
Safety and Hazards
Salicyl sulfate disodium salt may cause skin, eye, and respiratory tract irritation . It should be avoided in contact with moisture in air and water, strong oxidizing agents, acids, aluminum, and magnesium . Heating to decomposition may release carbon monoxide, carbon dioxide, sulfur oxides, and metal oxides .
Zukünftige Richtungen
The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The pharmacokinetics and metabolisms of both salicylate compounds are discussed . The skin perturbation included mild dermatitis: delipidised using acetone for 3 min (erythema value: 9.2; n = 15); moderate dermatitis: 400 µL of 1% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 11.6; n = 8); severe dermatitis: 400 µL of 2% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 14.3 .
Eigenschaften
IUPAC Name |
disodium;2-sulfonatooxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLQQQGNMJCVEB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56343-01-2 | |
| Record name | Salicyl sulfate disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















